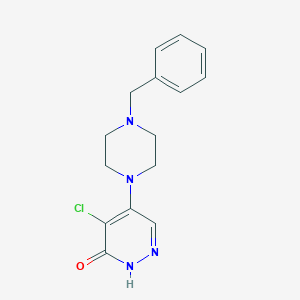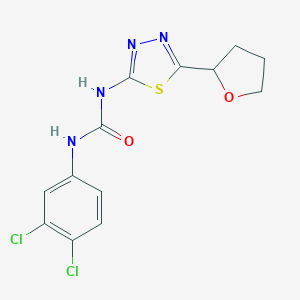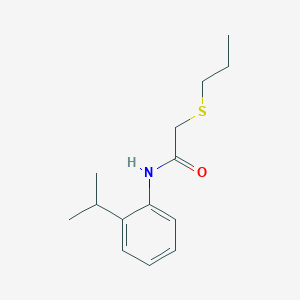![molecular formula C11H5F9N2O2 B284181 N-[3,5-bis(trifluoromethyl)phenyl]-N'-(trifluoroacetyl)urea](/img/structure/B284181.png)
N-[3,5-bis(trifluoromethyl)phenyl]-N'-(trifluoroacetyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3,5-bis(trifluoromethyl)phenyl]-N'-(trifluoroacetyl)urea, commonly known as BTU, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. BTU is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 357.3 g/mol.
科学的研究の応用
BTU has been used in various scientific research applications, including as a reagent in organic synthesis, a stabilizer for proteins, and a fluorescent probe for detecting metal ions. In addition, BTU has been shown to have potential therapeutic applications, including as an anti-inflammatory agent, an anti-cancer agent, and a neuroprotective agent.
作用機序
BTU exerts its biological effects by inhibiting the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators, and histone deacetylase (HDAC), which is involved in the regulation of gene expression. In addition, BTU has been shown to modulate the activity of ion channels, including voltage-gated potassium channels and transient receptor potential (TRP) channels.
Biochemical and Physiological Effects
BTU has been shown to have various biochemical and physiological effects, including reducing the production of inflammatory mediators, inducing apoptosis in cancer cells, and protecting neurons from oxidative stress. In addition, BTU has been shown to modulate the activity of ion channels, which can affect cellular excitability and signaling.
実験室実験の利点と制限
BTU has several advantages for use in laboratory experiments, including its high purity, stability, and solubility in organic solvents. However, BTU also has some limitations, including its potential toxicity and the need for careful handling and storage.
将来の方向性
There are several future directions for research on BTU, including investigating its potential as a therapeutic agent for various diseases, exploring its mechanism of action in more detail, and developing new synthetic methods for its production. In addition, BTU could be used as a tool for studying the role of ion channels in cellular physiology and disease.
合成法
BTU can be synthesized using various methods, including the reaction between 3,5-bis(trifluoromethyl)aniline and trifluoroacetic anhydride in the presence of a base. The reaction yields BTU as a white solid that can be purified using recrystallization. The purity of BTU can be determined using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy.
特性
分子式 |
C11H5F9N2O2 |
|---|---|
分子量 |
368.15 g/mol |
IUPAC名 |
N-[[3,5-bis(trifluoromethyl)phenyl]carbamoyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C11H5F9N2O2/c12-9(13,14)4-1-5(10(15,16)17)3-6(2-4)21-8(24)22-7(23)11(18,19)20/h1-3H,(H2,21,22,23,24) |
InChIキー |
ZNPLSGVNNLMLSV-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C=C1C(F)(F)F)NC(=O)NC(=O)C(F)(F)F)C(F)(F)F |
正規SMILES |
C1=C(C=C(C=C1C(F)(F)F)NC(=O)NC(=O)C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![N-[4-(4-morpholinyl)phenyl]-N-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amine](/img/structure/B284120.png)
![3-bromo-N-[2-isopropoxy-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B284121.png)
![2-bromo-N-[2-isopropoxy-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B284122.png)
![N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]-2-ethoxyacetamide](/img/structure/B284123.png)
![2,2,2-trifluoro-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B284126.png)
![2-ethoxy-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B284127.png)
![cyclohexyl 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide](/img/structure/B284129.png)